
Cyclopentanecarboxamide, N-(2-(dimethylamino)ethyl)-1-(phenylthio)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentanecarboxamide, N-(2-(dimethylamino)ethyl)-1-(phenylthio)-, hydrochloride is a complex organic compound with a unique structure that combines a cyclopentane ring, a carboxamide group, a dimethylaminoethyl chain, and a phenylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxamide, N-(2-(dimethylamino)ethyl)-1-(phenylthio)-, hydrochloride typically involves multiple steps:
Formation of the Cyclopentanecarboxamide Core: This can be achieved by reacting cyclopentanecarboxylic acid with an amine to form the corresponding amide.
Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the amide with 2-(dimethylamino)ethyl chloride under basic conditions.
Attachment of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using a suitable phenylthio reagent.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The dimethylaminoethyl group can participate in substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological processes involving amides and thioethers.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates.
作用機序
The mechanism of action of Cyclopentanecarboxamide, N-(2-(dimethylamino)ethyl)-1-(phenylthio)-, hydrochloride depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes in the body, modulating their activity. The dimethylaminoethyl group can enhance the compound’s ability to cross biological membranes, while the phenylthio group can interact with hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
Cyclopentanecarboxamide derivatives: Compounds with similar core structures but different substituents.
Dimethylaminoethyl derivatives: Compounds with the dimethylaminoethyl group attached to different cores.
Phenylthio derivatives: Compounds with the phenylthio group attached to various backbones.
Uniqueness
Cyclopentanecarboxamide, N-(2-(dimethylamino)ethyl)-1-(phenylthio)-, hydrochloride is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclopentane ring provides rigidity, the carboxamide group offers hydrogen bonding potential, the dimethylaminoethyl chain enhances solubility and membrane permeability, and the phenylthio group contributes to hydrophobic interactions.
特性
CAS番号 |
101330-07-8 |
|---|---|
分子式 |
C16H25ClN2OS |
分子量 |
328.9 g/mol |
IUPAC名 |
N-[2-(dimethylamino)ethyl]-1-phenylsulfanylcyclopentane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H24N2OS.ClH/c1-18(2)13-12-17-15(19)16(10-6-7-11-16)20-14-8-4-3-5-9-14;/h3-5,8-9H,6-7,10-13H2,1-2H3,(H,17,19);1H |
InChIキー |
NXIFMJCIYZXOQO-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC(=O)C1(CCCC1)SC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


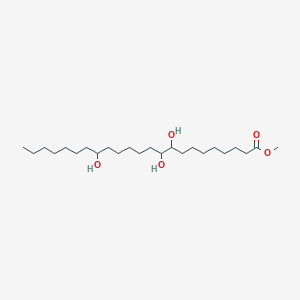
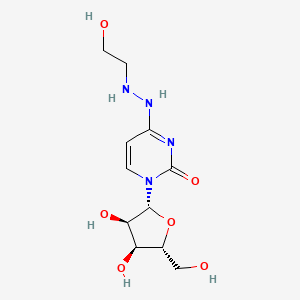

![1,1'-{[2,5-Bis(hexadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14341102.png)
![{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol](/img/structure/B14341110.png)
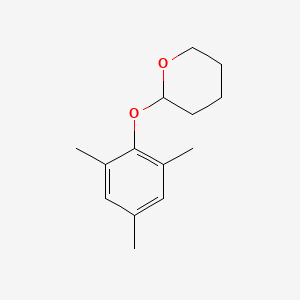
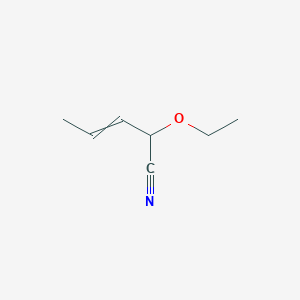
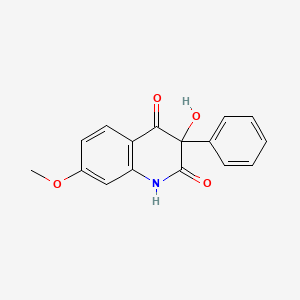
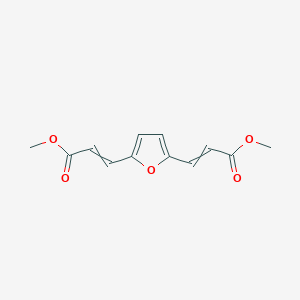
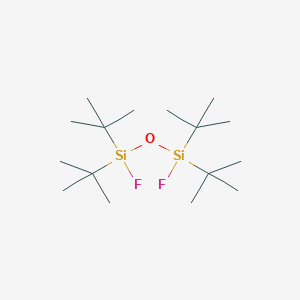
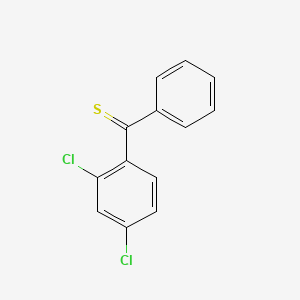
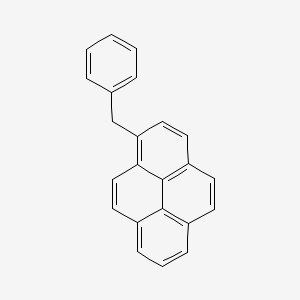

![2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one](/img/structure/B14341163.png)
